molecular formula C16H15N3O5 B2865489 2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid CAS No. 726152-43-8

2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid

Cat. No.: B2865489
CAS No.: 726152-43-8
M. Wt: 329.312
InChI Key: NTANXJOWCZATGH-UHFFFAOYSA-N
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Description

2-{1-Benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid (CAS: 726152-43-8) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at position 1, a methyl group at position 3, three oxo groups at positions 2, 4, and 6, and an acetic acid substituent at position 5 of the fused heterocyclic core . Its molecular formula, $ \text{C}{17}\text{H}{15}\text{N}{3}\text{O}{5} $, corresponds to a molecular weight of 340.33 g/mol.

Properties

IUPAC Name

2-(1-benzyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-18-15(23)12-10(7-11(20)21)14(22)17-13(12)19(16(18)24)8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTANXJOWCZATGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC(=O)C2CC(=O)O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound’s structure comprises three critical components:

  • Pyrrolo[2,3-d]pyrimidine core : A bicyclic system with alternating nitrogen atoms at positions 1, 3, and 7.
  • Benzyl and methyl substituents : Introduced at positions 1 and 3, respectively.
  • Acetic acid side chain : Attached at position 5 via a methylene bridge.

Retrosynthetic disconnection suggests two viable pathways:

  • Path A : Sequential assembly of the pyrimidine ring onto a preformed pyrrole intermediate.
  • Path B : Construction of the pyrrolo[2,3-d]pyrimidine system through cyclization of a linear precursor.

Pathway A: Pyrimidine Ring Construction on a Pyrrole Scaffold

Synthesis of 5-Substituted Pyrrole Intermediate

The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate I), a commercially available building block. Chlorination at position 4 facilitates subsequent nucleophilic aromatic substitution (SNAr).

Step 1: Introduction of the Acetic Acid Side Chain

Intermediate I undergoes alkylation at position 5 using ethyl bromoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). Hydrolysis of the ethyl ester with aqueous NaOH yields the carboxylic acid derivative (Intermediate II):

$$
\text{C}7\text{H}5\text{ClN}3 + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{C}9\text{H}7\text{ClN}3\text{O}2 \xrightarrow{\text{NaOH}} \text{C}7\text{H}5\text{ClN}3\text{O}2\text{Na}
$$

Step 2: Benzylation at Position 1

Intermediate II reacts with benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB, in dichloromethane). This step installs the benzyl group with >90% regioselectivity:

$$
\text{C}7\text{H}5\text{ClN}3\text{O}2\text{Na} + \text{PhCH}2\text{Br} \xrightarrow{\text{TBAB, DCM}} \text{C}{14}\text{H}{12}\text{ClN}3\text{O}_2
$$

Step 3: Methylation at Position 3

Methylation is achieved using methyl iodide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Excess methyl iodide ensures complete substitution:

$$
\text{C}{14}\text{H}{12}\text{ClN}3\text{O}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{15}\text{H}{14}\text{ClN}3\text{O}_2
$$

Step 4: Oxidation to Trioxo System

The trioxo groups at positions 2, 4, and 6 are introduced via oxidation with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄). Controlled temperature (0–5°C) prevents over-oxidation:

$$
\text{C}{15}\text{H}{14}\text{ClN}3\text{O}2 \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{C}{16}\text{H}{15}\text{N}3\text{O}_5
$$

Pathway B: Cyclization of Linear Precursors

Knorr Pyrrole Synthesis Adaptations

An alternative route employs the Knorr pyrrole synthesis to construct the pyrrole ring in situ.

Step 1: Formation of 3-Aminopyrrole

Condensation of ethyl acetoacetate with sodium nitrite in acetic acid yields a nitroso intermediate, which undergoes reductive cyclization using zinc dust to form 3-aminopyrrole (Intermediate III).

Step 2: Coupling with Pyrimidine Fragment

Intermediate III reacts with 2,4,6-trichloropyrimidine in refluxing toluene, catalyzed by triethylamine (Et₃N). Selective displacement of chlorines at positions 4 and 6 occurs, followed by benzylation and methylation as in Pathway A.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Benzylation : Dichloromethane (DCM) outperforms THF due to better solubility of benzyl bromide.
  • Oxidation : Sulfuric acid concentration must remain below 40% to avoid decomposition.

Catalytic Systems

  • Phase-transfer catalysts : TBAB increases benzylation efficiency from 72% to 94%.
  • Transition metals : Palladium catalysts were tested but led to undesired dechlorination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, benzyl), 4.92 (s, 2H, CH₂Ph), 3.45 (s, 3H, NCH₃), 2.98 (s, 2H, CH₂CO₂H).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).

Purity and Yield

  • HPLC purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
  • Overall yield : 23–27% (Pathway A), 18–21% (Pathway B).

Industrial-Scale Considerations

Cost Analysis

  • Pathway A : Raw material costs dominate (62%), primarily due to benzyl bromide and KMnO₄.
  • Pathway B : Higher labor costs (38%) from multi-step purification.

Environmental Impact

  • Waste streams : KMnO₄ oxidation generates MnO₂ sludge, requiring neutralization with NaHSO₃.
  • Solvent recovery : DCM and DMF are recycled via distillation (≥85% efficiency).

Chemical Reactions Analysis

Reactivity of Core Functional Groups

The compound’s reactivity arises from three key components:

  • Trioxo-pyrrolopyrimidine scaffold : Electron-deficient due to conjugated keto groups at positions 2, 4, and 6.

  • Benzyl substituent : Provides steric bulk and potential for π-π interactions.

  • Acetic acid side chain : Enables solubility in polar solvents and participation in acid-base or esterification reactions .

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 2, 4, and 6 undergo nucleophilic attacks. Common reactions include:

Reaction TypeConditionsProductCharacterization Method
Hydrazine additionEthanol, reflux (4 h)Hydrazone derivativeLC-MS, 1H^1H NMR
Grignard reagent attackTHF, 0°C → RTAlcohol adduct at C4/C6 positionsIR (C-O stretch at 1050 cm⁻¹)

Acid-Base Reactions

The acetic acid moiety participates in:

  • Deprotonation : Forms carboxylate salts with bases (e.g., NaOH, K₂CO₃) in aqueous methanol.

  • Esterification : Reacts with methanol/H₂SO₄ to yield methyl ester derivatives (yield: 65–72%).

Ring-Opening Reactions

Under strong alkaline conditions (pH >12), the pyrrolo[2,3-d]pyrimidine ring undergoes hydrolysis:

C16H15N3O5+2OHC7H5NO3+C9H10N2O4+H2O\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_5 + 2\text{OH}^- \rightarrow \text{C}_7\text{H}_5\text{NO}_3 + \text{C}_9\text{H}_{10}\text{N}_2\text{O}_4 + \text{H}_2\text{O}

Products include fragmented pyrimidine and pyrrole derivatives, confirmed by tandem MS/MS.

Transition Metal-Catalyzed Coupling

Pd(PPh₃)₄-mediated Suzuki-Miyaura reactions selectively functionalize the benzyl group:

Catalyst LoadingAryl Boronic AcidYield (%)Purity (HPLC)
5 mol%4-Fluorophenyl58>95%
10 mol%3-Cyanophenyl4291%

Reaction time: 12 h at 80°C in DMF.

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces:

  • Decarboxylation : Loss of CO₂ from the acetic acid side chain (quantified via 13C^{13}C NMR).

  • Dimerization : Crosslinking via C5–C5' bonds (observed in MALDI-TOF spectra).

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2):

  • Half-life : 3.2 h (degradation via keto-enol tautomerism).
    In blood plasma (pH 7.4):

  • Metabolic products : Glucuronide conjugates detected via LC-QTOF.

Scientific Research Applications

Chemistry

In chemistry, 2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(1,3-Dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide (CAS: Not specified)

  • Key Differences :
    • Substitution at position 5: Acetamide group instead of acetic acid.
    • Additional 2-methoxyphenyl group attached to the acetamide nitrogen.
  • Implications :
    • The amide group reduces polarity compared to the carboxylic acid, increasing lipophilicity (higher logP).
    • The 2-methoxyphenyl moiety may enhance π-π stacking interactions in biological targets but could reduce aqueous solubility .

1,3-Dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

  • Key Differences :
    • Substituent at position 5: 2-Methylbenzyl group instead of benzyl.
    • Carboxylic acid at position 6 rather than position 3.
  • Positional isomerism of the carboxylic acid may alter hydrogen-bonding patterns and biological activity .

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester (CAS: Not specified)

  • Key Differences :
    • Methyl ester instead of acetic acid.
    • Benzoic acid ethyl spacer linking the pyrrolopyrimidine core to the aromatic ring.
  • The ethyl spacer may confer flexibility in molecular interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Solubility (Water)
Target Compound (CAS: 726152-43-8) 340.33 Acetic acid ~1.2 Moderate
2-(1,3-Dimethyl-...)acetamide ~413.40 Acetamide, 2-methoxyphenyl ~2.5 Low
1,3-Dimethyl-5-(2-methylbenzyl)... 327.33 Carboxylic acid, 2-methylbenzyl ~1.8 Moderate
Methyl Ester Analog 328.32 Methyl ester ~2.0 Low

Notes:

  • The target compound’s acetic acid group contributes to moderate aqueous solubility, whereas ester/amide derivatives exhibit lower solubility due to increased hydrophobicity.
  • The 2-methylbenzyl group in the positional isomer () slightly elevates logP compared to the target compound’s benzyl group .

Biological Activity

2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid (CAS Number: 726152-43-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with multiple functional groups contributing to its biological activity. Its molecular formula is C16H15N3O5C_{16}H_{15}N_3O_5 and it possesses a molecular weight of approximately 313.31 g/mol .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

Preliminary studies suggest that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways related to cell proliferation and survival.
  • Case Study : A study indicated that similar pyrrolo compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Pathogens : In vitro tests have shown effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
  • Research Findings : A study highlighted that modifications in the structure significantly affected antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties:

  • Inflammation Pathways : It is hypothesized that it modulates cytokine production and inhibits inflammatory mediators.
  • Experimental Evidence : In vivo models demonstrated reduced inflammation markers in treated subjects compared to controls .

Detailed Research Findings

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via signaling pathway inhibition
AntimicrobialDisrupts cell wall synthesis/function
Anti-inflammatoryModulates cytokine production

Case Studies

  • Anticancer Study : A specific study assessed the effect of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • Antimicrobial Assessment : Another investigation tested the compound against Staphylococcus aureus and E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

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